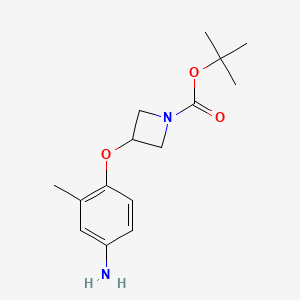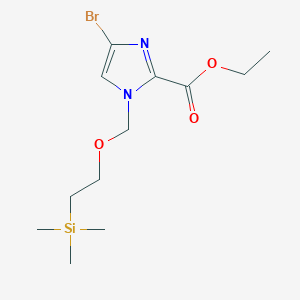![molecular formula C11H10ClF2N3S B8161426 2-Chloro-4-(3,3-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B8161426.png)
2-Chloro-4-(3,3-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3,3-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features a chloro substituent at the 2-position and a 3,3-difluoropiperidin-1-yl group at the 4-position. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-Chloro-4-(3,3-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine typically involves multi-step synthetic routes One common method starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be achieved through the cyclization of appropriate thiophene and pyrimidine precursorsThe 3,3-difluoropiperidin-1-yl group can be introduced through nucleophilic substitution reactions using suitable piperidine derivatives and fluorinating agents .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-Chloro-4-(3,3-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thieno[3,2-d]pyrimidine core.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-4-(3,3-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3,3-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The compound’s fluorine atoms can enhance its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
2-Chloro-4-(3,3-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
2,4-Dichloro-thieno[3,2-d]pyrimidine: Lacks the piperidinyl group and has different chemical and biological properties.
3-Amino-2-methoxycarbonylthiophene: Used as a precursor in the synthesis of thienopyrimidine derivatives.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a different core structure but share some similar biological activities, such as enzyme inhibition.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-chloro-4-(3,3-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2N3S/c12-10-15-7-2-5-18-8(7)9(16-10)17-4-1-3-11(13,14)6-17/h2,5H,1,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRNOYIMKWMYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC3=C2SC=C3)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
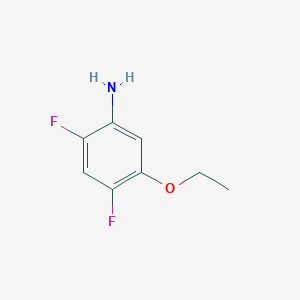
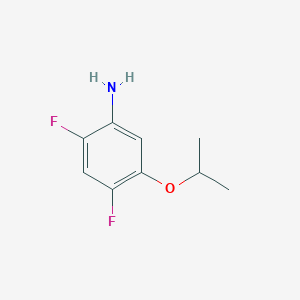
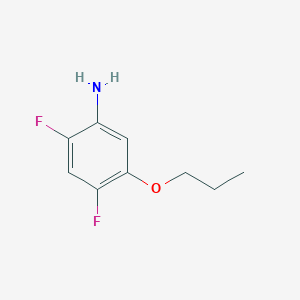
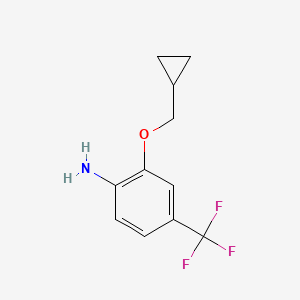
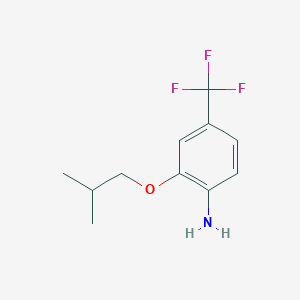
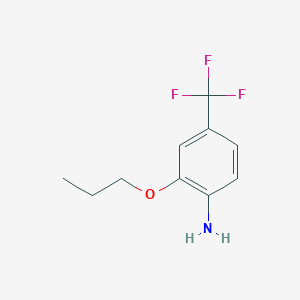

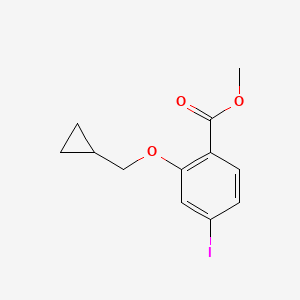
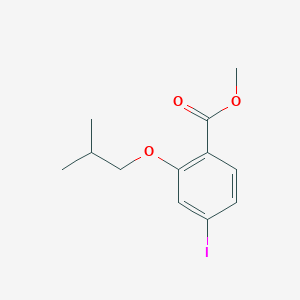
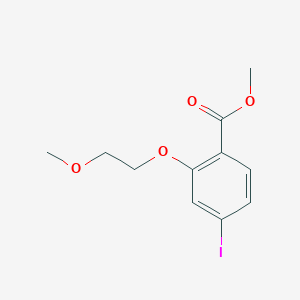
![2-Chloro-4-(4,4-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B8161425.png)
